4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine
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Overview
Description
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two pyrazolyl groups and a phenyl group. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming complexes with various metal ions. The presence of multiple nitrogen atoms in the structure allows for versatile coordination modes, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine typically involves the reaction of 4-phenyl-2,6-dibromopyridine with pyrazole in the presence of a base. One common method includes the use of deprotonated pyrazole in a solvent such as diglyme, heated to facilitate the reaction . The reaction conditions often require careful control of temperature and stoichiometry to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control. Industrial production may also involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions can modify the pyrazolyl groups or the phenyl ring, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol, with temperature control being crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine has several scientific research applications, including:
Coordination Chemistry: It is widely used as a ligand in the synthesis of metal complexes, which are studied for their magnetic, electronic, and catalytic properties.
Biological Studies: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: Metal complexes of this compound are explored for their potential use in materials with unique magnetic and electronic properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine primarily involves its role as a ligand in metal complexes. The nitrogen atoms in the pyrazolyl and pyridine rings coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as spin-crossover behavior, where the spin state of the metal ion can be switched by external stimuli like temperature or pressure . This property is particularly valuable in the development of molecular switches and memory devices.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: Lacks the phenyl group, but shares similar coordination properties.
4-Hydroxy-2,6-di(1H-pyrazol-1-yl)pyridine: Contains a hydroxyl group instead of a phenyl group, offering different reactivity and coordination modes.
2,6-Di(3-methyl-1H-pyrazol-1-yl)pyridine: Features methyl groups on the pyrazolyl rings, affecting its steric and electronic properties.
Uniqueness
4-Phenyl-2,6-di(1H-pyrazol-1-yl)pyridine is unique due to the presence of the phenyl group, which can influence the electronic properties and steric environment of the compound. This can lead to distinct coordination behavior and reactivity compared to its analogs.
Properties
Molecular Formula |
C17H13N5 |
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Molecular Weight |
287.32 g/mol |
IUPAC Name |
4-phenyl-2,6-di(pyrazol-1-yl)pyridine |
InChI |
InChI=1S/C17H13N5/c1-2-6-14(7-3-1)15-12-16(21-10-4-8-18-21)20-17(13-15)22-11-5-9-19-22/h1-13H |
InChI Key |
IWOCTKXXXPBLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)N3C=CC=N3)N4C=CC=N4 |
Origin of Product |
United States |
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